molecular formula C7H11N B147585 1,2,5-Trimethylpyrrole CAS No. 930-87-0

1,2,5-Trimethylpyrrole

Cat. No. B147585
CAS RN: 930-87-0
M. Wt: 109.17 g/mol
InChI Key: YRABRACUKBOTKB-UHFFFAOYSA-N
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Description

1,2,5-Trimethylpyrrole is a pyrrole derivative that is of interest due to its potential applications in various fields, including medicinal chemistry. Pyrrole derivatives are known for their presence in many biologically active compounds and their use in the synthesis of complex molecules.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, the synthesis of 2,3,4,5-Tetrahydro-1,3,3-trimethyldipyrrin, a related compound, involves a streamlined four-step process starting from pyrrole-2-carboxaldehyde. This process includes nitro-aldol condensation, reduction, Michael addition, and reductive cyclization, highlighting the intricate nature of pyrrole synthesis . Similarly, the synthesis of cis- and trans-1,2,5-Trimethylpyrrolidines involves distinguishing isomers through NMR spectroscopy and quaternization rates, demonstrating the importance of stereochemistry in the synthesis of pyrrole derivatives .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is crucial in determining their chemical properties and reactivity. For example, the stereochemistry of 1,2,5-Trimethylpyrrolidine isomers affects their biological activity, as seen in their comparison with atropine, a well-known anticholinergic compound . The structure of pyrrole derivatives can also influence their ability to undergo further chemical transformations, as seen in the synthesis of N-acylpyrroles .

Chemical Reactions Analysis

Pyrrole derivatives participate in a variety of chemical reactions. The reactivity of these compounds can be manipulated through the introduction of different substituents, as demonstrated by the synthesis of N-acylpyrroles from 2,4,4-trimethoxybutan-1-amine . Additionally, the thermal and photochemical reactivity of pyrrole derivatives, such as the Z-E isomerization of 1,3,4-trimethyl-2,2'-pyrromethen-5[1H]-one, is an area of interest for understanding the dynamic behavior of these molecules under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the solubility, boiling point, and stability of these compounds. The synthesis of 1,2,5-Trimethylpyrrolidine and its derivatives showcases the impact of molecular modifications on the physical properties and potential pharmacological activities of pyrrole compounds . Understanding these properties is essential for the development of new materials and drugs based on pyrrole chemistry.

Scientific Research Applications

Thermochemical Studies

  • Thermochemical Properties: Santos & Silva (2014) investigated 1,2,5-trimethylpyrrole using experimental and computational thermochemical methods. They determined its standard molar enthalpy of formation, providing valuable data for understanding its thermodynamic behavior (Santos & Silva, 2014).

Application in Fuel Technology

  • Oxygen Scavenger in Jet Fuels: Beaver et al. (2000) explored the potential of 1,2,5-trimethylpyrrole as an oxygen-scavenger additive for future jet fuels. Their study sheds light on its utility in enhancing fuel stability (Beaver et al., 2000).

Chemical Synthesis

  • Carboxylation with CO2: Nemoto et al. (2009) demonstrated the Lewis acid-mediated carboxylation of 1,2,5-trimethylpyrrole with CO2. This provides insights into the reactivity and potential applications in organic synthesis (Nemoto et al., 2009).

Materials Science

  • Synthesis of 1,4-Diphosphabarrelenes: Werra et al. (2023) reported the one-step synthesis of pyrrole-based 1,4-diphosphabarrelenes using 1,2,5-trimethylpyrrole, highlighting its role in producing polymetallic coordination compounds (Werra et al., 2023).

Antioxidative Activity

  • Antioxidative Properties: Alaiz et al. (1996) investigated the antioxidative activity of 1,2,5-trimethylpyrrole, providing information on its potential use as an antioxidant in various applications (Alaiz et al., 1996).

Electronics and Semiconductor Applications

  • Adhesion Promoter for Polypyrrole Films: Simon et al. (1982) discussed the use of a derivative of 1,2,5-trimethylpyrrole as a surface derivatizing reagent to enhance the adhesion of polypyrrole films on semiconductor materials (Simon et al., 1982).

Sustainable Functionalization of Graphene

  • Functionalization of Graphene Layers: Barbera et al. (2018) studied the mechanism for functionalizing graphene layers with 1,2,5-trimethylpyrrole, emphasizing its role in sustainable materials science (Barbera et al., 2018).

Safety And Hazards

1,2,5-Trimethylpyrrole is classified as a flammable liquid (Category 3), skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using only outdoors or in a well-ventilated area .

Future Directions

1,2,5-Trimethylpyrrole has potential as an oxygen-scavenger additive for future jet fuels . The oxygenation of 1,2,5-Trimethylpyrrole in cyclooctane at 120 °C is consistent with a mechanism for the initial stages of the reaction being an ETIO reaction . This study provides new insights for the development of oxygen scavengers which may be useful for future jet fuels .

properties

IUPAC Name

1,2,5-trimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-6-4-5-7(2)8(6)3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRABRACUKBOTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239239
Record name 1,2,5-Trimethylpyrrole
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Molecular Weight

109.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

171.00 °C. @ 760.00 mm Hg
Record name 1,2,5-Trimethyl-1H-pyrrole
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Product Name

1,2,5-Trimethylpyrrole

CAS RN

930-87-0
Record name 1,2,5-Trimethyl-1H-pyrrole
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Record name 1,2,5-Trimethylpyrrole
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Record name 1,2,5-Trimethylpyrrole
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Record name 1,2,5-trimethylpyrrole
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Record name 1,2,5-TRIMETHYLPYRROLE
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Record name 1,2,5-Trimethyl-1H-pyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029722
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
321
Citations
B Beaver, Y Teng, P Guiriec, P Hapiot… - The Journal of Physical …, 1998 - ACS Publications
The oxidation of 1,2,5-trimethylpyrrole (TMP) in aqueous and organic solvents is studied by various techniques. Heating oxygenated chlorobenzene solutions of TMP results in …
Number of citations: 19 pubs.acs.org
FJ Hidalgo, F Nogales, R Zamora - Journal of agricultural and food …, 2003 - ACS Publications
The present investigation was undertaken to study how the antioxidative activity (AA) of nonenzymatic browning reactions is changing at the same time that the browning (by the pyrrole …
Number of citations: 40 pubs.acs.org
EB Whipple, Y Chiang, RL Hinman - Journal of the American …, 1963 - ACS Publications
While protonation of methylpyrroles normally occurs in the «-position, competitive, 3-protonation can be observed inthe nmr spectra of 2, 5-dimethylpyrrole (~ 30%/3-protonation) and …
Number of citations: 59 pubs.acs.org
JM Patterson, S Soedigdo - The Journal of Organic Chemistry, 1968 - ACS Publications
The pyrolysis (at 500-600) of 1, 2, 5-trisubstituted pyrroles produces the corresponding 2, 3, 5-trisubstituted pyrroles as the major products. When the 1 substituent is different from the 2, …
Number of citations: 57 pubs.acs.org
Y Teng - 1994 - search.proquest.com
The reaction of organic molecules with oxygen under relatively mild conditions and without the intervention of a flame is called autoxidation. It is believed that autoxidation significantly …
Number of citations: 2 search.proquest.com
F Focante, I Camurati, D Nanni, R Leardini… - …, 2004 - ACS Publications
The stoichiometric reactions of N-methylpyrrole and N-methylindole with B(C 6 F 5 ) 3 produce the zwitterionic species 2-[tris(pentafluorophenyl)borane]-5H-1-methylpyrrole (3) and 2-[…
Number of citations: 42 pubs.acs.org
K Joutsiniemi, P Leppälä… - Rapid communications in …, 1998 - Wiley Online Library
The 70 eV electron ionization mass spectra of fourteen differently N‐substituted 2,5‐dimethylpyrroles were studied. In accord with the aromatic character of the pyrrole ring, all the …
MD Klinkhammer… - 1990 - apps.dtic.mil
Solutions of 1, 2, 5-trimethylpyrrole TMP in n-dodecane were evaluated for use as reference fuels to produce known amounts of sediment. Tests were run in accordance with ASTM …
Number of citations: 0 apps.dtic.mil
S Matsuzawa, P Garrigues, M Lamotte… - The Journal of …, 1991 - ACS Publications
The effect of crystallization conditions of aromatic-alkane (cyclohexane, n-pentane,«-hexane,«-heptane, and n-octane) systems on exciplex formation between naphthalene and 1, 2, 5-…
Number of citations: 4 pubs.acs.org
B Beaver, V Sharief, Y Teng, R DeMunshi, JP Guo… - Energy & …, 2000 - ACS Publications
Model autoxidative, radiolytic, and product studies are presented which explore the potential of 1,2,5-trimethylpyrrole (TMP) as an oxygen-scavenger additive for future jet fuels. The …
Number of citations: 17 pubs.acs.org

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